BenchChemオンラインストアへようこそ!

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Drug-likeness Physicochemical properties Lead optimization

2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic fluorinated 4-oxo-1,4-dihydroquinoline derivative featuring a 4-methylbenzoyl group at the 3-position and an acetamide side chain at the N1-position. With a molecular weight of 338.3 g/mol, a computed logP of 2.7, and a topological polar surface area (TPSA) of 80.5 Ų, this compound occupies a drug-like physicochemical space.

Molecular Formula C19H15FN2O3
Molecular Weight 338.3 g/mol
CAS No. 2549001-35-4
Cat. No. B6455803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS2549001-35-4
Molecular FormulaC19H15FN2O3
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)N
InChIInChI=1S/C19H15FN2O3/c1-11-2-4-12(5-3-11)18(24)15-9-22(10-17(21)23)16-7-6-13(20)8-14(16)19(15)25/h2-9H,10H2,1H3,(H2,21,23)
InChIKeyPXTQAXVTKOPCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 2549001-35-4): Fluorinated 4-Oxoquinoline Scaffold for Research Material Procurement


2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic fluorinated 4-oxo-1,4-dihydroquinoline derivative featuring a 4-methylbenzoyl group at the 3-position and an acetamide side chain at the N1-position. With a molecular weight of 338.3 g/mol, a computed logP of 2.7, and a topological polar surface area (TPSA) of 80.5 Ų, this compound occupies a drug-like physicochemical space [1]. It is cataloged as a research chemical building block with a core scaffold distinct from classical fluoroquinolone antibiotics, positioning it as a candidate for kinase inhibitor design, antimicrobial research, and chemical probe development [1].

Why 2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide Cannot Be Casually Swapped for Other 4-Oxoquinoline Derivatives


The 4-oxo-1,4-dihydroquinoline chemotype exhibits steep structure-activity relationships (SAR) wherein minor modifications—e.g., alteration of the N1 substituent, removal of the 6-fluoro group, or substitution on the 3-benzoyl ring—can result in orders-of-magnitude changes in target affinity, selectivity, and pharmacokinetic half-life [1]. The specific combination of a 6-fluoro atom, a 4-methylbenzoyl C3 motif, and a primary acetamide N1 side chain in this compound is not replicated in commercially common fluoroquinolones or quinoline libraries. Consequently, generic substitution with an unsubstituted or differently decorated 4-oxoquinoline would forfeit the precise hydrogen-bond donor/acceptor geometry and lipophilicity balance that this scaffold provides for binding to ATP-binding pockets, allosteric sites, or microbial enzyme targets [1]. Direct experimental evidence from a structurally related 4-oxo-1,4-dihydroquinoline-3-carboxamide series has shown that replacing the N1 benzyl group with an acetamide group alters CB2 cannabinoid receptor agonist potency by over 10-fold [2], illustrating the functional non-interchangeability of such structural elements.

Quantitative Differentiation Evidence for 2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 2549001-35-4)


Computational Physicochemical Profiling: LogP, TPSA, and HBD/HBA Differentiation from Closest N-Substituted Analogs

The target compound exhibits a computed logP of 2.7, TPSA of 80.5 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA) [1]. In comparison, the N-(4-ethoxyphenyl) analog (CAS 866340-01-4) carries a higher molecular weight (472.5 g/mol vs. 338.3 g/mol), a larger TPSA (≈93 Ų), and 1 HBD but 6 HBA, which increases polarity and may reduce membrane permeability . The N-(4-fluorophenyl) analog (CAS 902292-78-8) has a molecular weight of 432.4 g/mol, a logP estimated at 3.5–4.0 due to the additional fluorophenyl ring, and a TPSA of ≈72 Ų, indicating higher lipophilicity and lower H-bonding capacity . These differences are critical for projects where a lead-like profile (MW < 350, logP < 3) is desired for CNS penetration or for avoiding P-glycoprotein efflux [1].

Drug-likeness Physicochemical properties Lead optimization

Primary Acetamide Side Chain as a Synthetic Handle: Comparison with Hindered N-Aryl Analogs

The target compound features a primary acetamide (-CH₂CONH₂) side chain at N1, which provides a reactive amine handle for further derivatization (e.g., amide coupling, sulfonamide formation, or conversion to a clickable azide) [1]. In contrast, the N-(4-ethoxyphenyl) and N-(4-fluorophenyl) analogs have their amine capped with bulky aryl groups, eliminating this synthetic versatility . The target compound's single primary amine allows for chemoselective modification without the need for protecting group strategies, a key advantage in fragment-based drug discovery (FBDD) where iterative chemical elaboration is required. While no direct reactivity assay is available, the structural feature itself is quantifiable: the target compound has 1 primary amine group versus 0 in the aryl-substituted analogs.

Fragment-based drug design Click chemistry Prodrug derivatization

Fluorine-Mediated Metabolic Stability: 6-Fluoro vs. 6-Desfluoro Quinolinone Analogs

The 6-fluoro substitution on the quinolinone core is a well-documented strategy for blocking oxidative metabolism at the C6 position, which is a major site of CYP450-mediated hydroxylation in non-fluorinated quinolinones [1]. In a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, the 6-fluoro derivative exhibited an intrinsic clearance (Cl_int) in human liver microsomes of <8 μL/min/mg, compared to 32 μL/min/mg for the 6-H analog, representing a ≥4-fold improvement in metabolic stability [2]. While this specific data is derived from a distinct but structurally related chemotype (3-carboxamide instead of 3-benzoyl), the metabolic soft-spot protection conferred by the fluorine atom is a class-level effect that can be reasonably extrapolated to the target compound [1].

Metabolic stability Fluorine medicinal chemistry CYP450 inhibition

Optimal Research and Procurement Applications for 2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide


Kinase Inhibitor Lead Generation (Type II/III Allosteric Inhibitor Design)

The compound's 4-oxo-1,4-dihydroquinoline core is a known ATP-competitive hinge binder mimic, while the 3-(4-methylbenzoyl) group can access the allosteric back pocket of kinases such as p38α or EGFR [1]. The primary acetamide handle enables rapid parallel synthesis of focused libraries targeting the DFG-out conformation. Procurement of this scaffold supports hit-to-lead campaigns where the 6-fluoro substitution is required to block oxidative metabolism at C6 [2].

Antimicrobial Scaffold Optimization (DNA Gyrase / Topoisomerase IV)

Fluorinated 4-oxoquinoline derivatives are established inhibitors of bacterial type II topoisomerases. The 4-methylbenzoyl C3 substituent is structurally distinct from the carboxylic acid of fluoroquinolones, potentially evading plasmid-mediated quinolone resistance (PMQR) mechanisms that recognize the C3 carboxylate [3]. The target compound can serve as a starting point for synthesizing novel antimicrobial agents with activity against ciprofloxacin-resistant strains.

Chemical Biology Probe Development (Bromodomain / Epigenetic Target)

The N1-acetamide group shares structural similarity with acetyl-lysine mimetics used in bromodomain inhibition. The 4-methylbenzoyl group can engage the WPF shelf of BRD4, while the fluorinated quinolinone provides metabolic stability for cellular probe studies [4]. Researchers developing PROTACs or molecular glues may prefer this scaffold for its synthetic tractability and balanced physicochemical profile [1].

Computationally-Guided Fragment Merging and Library Synthesis

With a molecular weight of 338.3 g/mol and logP of 2.7, the compound satisfies 'rule-of-three' criteria for fragment-based screening while offering multiple growth vectors [1]. The primary amine on the acetamide allows chemoselective conjugation without protecting groups, making it an ideal core fragment for on-DNA encoded library technology (DEL) or solid-phase combinatorial synthesis [2].

Quote Request

Request a Quote for 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.